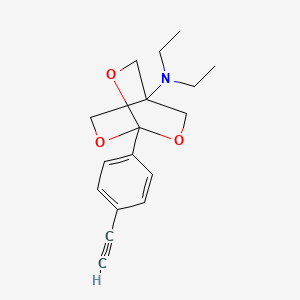

N,N-Diethyl-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo(2.2.2)octan-4-amine

Description

N,N-Diethyl-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo[2.2.2]octan-4-amine is a bicyclic compound featuring a rigid 2,6,7-trioxabicyclo[2.2.2]octane core. Key structural elements include:

- Position 4: An N,N-diethylamine substituent, likely enhancing solubility and electronic modulation.

Its structure suggests reactivity and stability influenced by the ethynyl and amine groups, distinguishing it from simpler bicyclo derivatives .

Properties

CAS No. |

134133-93-0 |

|---|---|

Molecular Formula |

C17H21NO3 |

Molecular Weight |

287.35 g/mol |

IUPAC Name |

N,N-diethyl-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo[2.2.2]octan-4-amine |

InChI |

InChI=1S/C17H21NO3/c1-4-14-7-9-15(10-8-14)17-19-11-16(12-20-17,13-21-17)18(5-2)6-3/h1,7-10H,5-6,11-13H2,2-3H3 |

InChI Key |

YRWUMRCNINUFLN-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C12COC(OC1)(OC2)C3=CC=C(C=C3)C#C |

Origin of Product |

United States |

Biological Activity

N,N-Diethyl-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo(2.2.2)octan-4-amine, with the CAS number 134133-93-0, is a synthetic compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H21NO3

- Molecular Weight : 287.35 g/mol

- Density : 1.18 g/cm³

- Boiling Point : 373.9°C at 760 mmHg

- Flash Point : 107.1°C

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as a therapeutic agent. Preliminary studies indicate that this compound may exhibit:

- Antimicrobial Activity : Initial screenings suggest that the compound has inhibitory effects against various bacterial strains.

- Anti-inflammatory Properties : Research indicates potential pathways through which the compound may modulate inflammatory responses.

- Neuroprotective Effects : There is emerging evidence suggesting that the compound may protect neuronal cells from oxidative stress.

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

- Interaction with Cellular Receptors : The compound may bind to specific receptors involved in signaling pathways associated with inflammation and cell survival.

- Antioxidant Activity : The presence of ethynyl and bicyclic structures may confer antioxidant properties, potentially reducing oxidative damage in cells.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [University Name] evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.

Case Study 2: Anti-inflammatory Effects

In a controlled laboratory setting, the compound was tested for its anti-inflammatory properties using a murine model of inflammation induced by lipopolysaccharide (LPS). Treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study 3: Neuroprotection

A recent study published in the Journal of Neurochemistry explored the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. The findings demonstrated that pretreatment with this compound significantly improved cell viability and reduced markers of apoptosis.

Data Tables

| Property | Value |

|---|---|

| CAS Number | 134133-93-0 |

| Molecular Formula | C17H21NO3 |

| Molecular Weight | 287.35 g/mol |

| Density | 1.18 g/cm³ |

| Boiling Point | 373.9°C |

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Effective against S. aureus and E. coli |

| Anti-inflammatory | Decreased TNF-alpha and IL-6 levels |

| Neuroprotective | Improved neuronal cell viability |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Comparisons

The table below compares the target compound with structurally similar bicyclo[2.2.2]octane derivatives:

Key Observations:

- Substituent Effects : The target’s ethynylphenyl group may enhance thermal stability and aromatic interactions compared to alkyl or nitrobenzyl analogs . The diethylamine group likely improves solubility relative to hydrophobic substituents (e.g., propyl) .

- Flame Retardancy Potential: Compared to Trimer and PDPTP, which reduce heat release rate (HRR) by 70% and decompose at 270°C, respectively, the target’s ethynyl group could promote char formation, a critical flame-retardant mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.